molecular formula C19H17ClO4S B2513511 4-Chloro-3,5-dimethylphenyl 4-methoxynaphthalene-1-sulfonate CAS No. 1206144-13-9

4-Chloro-3,5-dimethylphenyl 4-methoxynaphthalene-1-sulfonate

Cat. No.: B2513511
CAS No.: 1206144-13-9
M. Wt: 376.85
InChI Key: COFCFTZKGFFPDT-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dimethylphenyl 4-methoxynaphthalene-1-sulfonate is a versatile chemical compound used in various scientific research applications. It exhibits unique properties that make it valuable for drug development, organic synthesis, and material science.

Preparation Methods

The synthesis of 4-Chloro-3,5-dimethylphenyl 4-methoxynaphthalene-1-sulfonate typically involves the reaction of 4-chloro-3,5-dimethylphenol with 4-methoxynaphthalene-1-sulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonate ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-Chloro-3,5-dimethylphenyl 4-methoxynaphthalene-1-sulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Hydrolysis: The sulfonate ester can be hydrolyzed to produce the corresponding sulfonic acid and alcohol.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .

Scientific Research Applications

4-Chloro-3,5-dimethylphenyl 4-methoxynaphthalene-1-sulfonate is used in various scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is used in biochemical assays and studies to investigate its effects on biological systems.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Chloro-3,5-dimethylphenyl 4-methoxynaphthalene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

4-Chloro-3,5-dimethylphenyl 4-methoxynaphthalene-1-sulfonate can be compared with other similar compounds, such as:

    4-Chloro-3,5-dimethylphenol: A related compound with similar structural features but different functional groups.

    4-Methoxy-3,5-dimethylphenol: Another related compound with a methoxy group instead of a sulfonate ester.

    4-Chloro-3,5-dimethylphenoxyacetonitrile: A compound with a nitrile group instead of a sulfonate ester.

These compounds share some structural similarities but differ in their chemical properties and applications, highlighting the uniqueness of this compound .

Properties

IUPAC Name

(4-chloro-3,5-dimethylphenyl) 4-methoxynaphthalene-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClO4S/c1-12-10-14(11-13(2)19(12)20)24-25(21,22)18-9-8-17(23-3)15-6-4-5-7-16(15)18/h4-11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFCFTZKGFFPDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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